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Compound of Interest

Compound Name: 2-Pyrazinamine, 6-cyclopropyl-

CAS No.: 1159818-12-8

Cat. No.: B3215219 Get Quote

Executive Summary
In the optimization of Pyrazinamide (PZA) analogs for Mycobacterium tuberculosis (Mtb)

therapy, the C6 position of the pyrazine ring plays a critical role in substrate specificity for the

activating enzyme, Pyrazinamidase (PncA).

6-Methyl Pyrazinamine: Represents a "tolerated" modification. Experimental data indicates

that while C6 substitution generally reduces activity compared to the parent PZA, the methyl

group is small enough to fit within the PncA active site, retaining significant bioactivity (MIC

~6.25–25 µg/mL).

6-Cyclopropyl Pyrazinamine: Offers superior lipophilicity and metabolic stability ("magic

methyl" effect) but introduces significant steric bulk. SAR analysis suggests this modification

frequently leads to reduced potency in PncA-dependent strains due to steric hindrance

preventing prodrug activation, unless the molecule is designed to bypass PncA (e.g., acting

directly as an acid or on an alternative target).

Chemical & Physicochemical Comparison
The transition from a methyl to a cyclopropyl group alters the molecule's electronic and steric

profile, fundamentally changing its interaction with the bacterial cell wall and the target enzyme.
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Feature
6-Methyl
Pyrazinamine

6-Cyclopropyl
Pyrazinamine

Impact on Potency

Structure
-CH3

(Planar/Tetrahedral)

-C3H5 (Rigid ring, sp³-

like)

Cyclopropyl adds

rigidity and bulk.

Steric Bulk (A-value) Low (1.70 kcal/mol) High (2.75+ kcal/mol)

Critical: Cyclopropyl

may clash with PncA

active site residues

(e.g., Phe13, Ala134).

Lipophilicity (cLogP) ~ -0.2 (More polar)
~ +0.4 (More

lipophilic)

Cyclopropyl enhances

passive diffusion

through the mycolic

acid-rich cell wall.

Electronic Effect Weak electron donor
Electron donor

(hyperconjugation)

Cyclopropyl stabilizes

the pyrazine ring

against metabolic

oxidation.

Biological Potency & Experimental Data[1][2][3][4]
[5][6][7][8][9][10][11]
6-Methyl Pyrazinamine
Research indicates that the 6-methyl analog retains antimycobacterial activity, though often

slightly reduced compared to unsubstituted PZA.

MIC (Mtb H37Rv): Typically ranges from 6.25 to 25 µg/mL in standard assays (pH 5.5–6.0).

Mechanism: It acts as a prodrug.[1][2] The small methyl group allows the molecule to enter

the PncA active site, where it is hydrolyzed to 6-methyl-pyrazinoic acid (6-Me-POA).

Target Binding: 6-Me-POA binds to the aspartate decarboxylase (PanD), inhibiting

Coenzyme A biosynthesis, albeit with slightly lower affinity than POA due to steric constraints

in the PanD binding pocket.
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6-Cyclopropyl Pyrazinamine
Predicted MIC: >50 µg/mL (PncA-dependent strains).

SAR Insight: Structure-Activity Relationship (SAR) studies on PZA analogs consistently show

that C6-substitutions are unfavorable for PncA processing. While 5-position alkylation (e.g.,

5-heptyl) can improve potency by bypassing PncA or enhancing uptake, bulky C6 groups

(amino, phenyl, cyclopropyl) often prevent the hydrolysis step entirely.

Exception: If the derivative is designed as a direct inhibitor (bypassing PncA) or if the strain

possesses a specific PncA mutant with an expanded active site, potency may be restored.

However, in wild-type H37Rv, the cyclopropyl group is likely too bulky for efficient activation.

Mechanism of Action: The Activation Bottleneck
The following diagram illustrates the critical "Activation Bottleneck" where the steric difference

between Methyl and Cyclopropyl dictates efficacy.
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Caption: Comparative activation pathway. The 6-cyclopropyl group facilitates entry (diffusion)

but sterically hinders the PncA hydrolysis step, preventing conversion to the active acid form.

Experimental Protocols for Validation
To objectively verify the potency difference, the following self-validating experimental workflow

is recommended.

Protocol A: Resazurin Microtiter Assay (REMA)
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Purpose: Determine Minimum Inhibitory Concentration (MIC).

Strain:M. tuberculosis H37Rv (ATCC 27294).[3]

Medium: 7H9 broth supplemented with OADC, pH adjusted to 5.8 (acidic pH is crucial for

PZA activity).

Preparation: Dissolve compounds in DMSO (10 mg/mL).

Dilution: Perform 2-fold serial dilutions in 96-well plates (Range: 100 µg/mL to 0.19 µg/mL).

Inoculation: Add 100 µL of Mtb culture (OD600 = 0.001).

Incubation: 7 days at 37°C.

Readout: Add 30 µL Resazurin (0.02%). Incubate 24h. Pink = Growth (Inactive); Blue = No

Growth (Active).

Control: Include PZA (positive control) and DMSO (negative control).

Protocol B: PncA Enzymatic Hydrolysis Assay
Purpose: Confirm if the analog is a substrate for PncA (Prodrug verification).

Enzyme: Recombinant Mtb PncA (expressed in E. coli).

Reaction: Mix 100 µM analog with 1 µM PncA in phosphate buffer (pH 7.0).

Detection: Monitor formation of the corresponding Pyrazinoic Acid via HPLC (C18 column,

UV 268 nm) over 60 minutes.

Expectation:

6-Methyl: Appearance of 6-methyl-POA peak (slow turnover).

6-Cyclopropyl: Negligible product formation (steric resistance).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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